BenchChemオンラインストアへようこそ!

N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide

Ion Channel Pharmacology Sodium Channel Subtype Selectivity Pain Research

Choose this specific 1-naphthamide regioisomer to ensure target-binding fidelity. The 1-naphthamide orientation dictates pharmacophore geometry, delivering >20-fold potency at NaV1.5 vs. the 2-naphthamide analog. Its 4-chlorophenyl and isothiazolidinone-1,1-dioxide groups modulate lipophilicity and metabolic stability critical for in-vivo models. Supplied as ≥95% pure solid for reproducible ion-channel and inflammasome research. Avoid cross-isomer procurement risks; verify CAS 941899-68-9.

Molecular Formula C20H17ClN2O3S
Molecular Weight 400.88
CAS No. 941899-68-9
Cat. No. B2996556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide
CAS941899-68-9
Molecular FormulaC20H17ClN2O3S
Molecular Weight400.88
Structural Identifiers
SMILESC1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)Cl
InChIInChI=1S/C20H17ClN2O3S/c21-18-10-9-15(13-19(18)23-11-4-12-27(23,25)26)22-20(24)17-8-3-6-14-5-1-2-7-16(14)17/h1-3,5-10,13H,4,11-12H2,(H,22,24)
InChIKeyNBVMMOSMOXYQKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide (CAS 941899-68-9): Structural Identity and Baseline Characteristics


N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide, molecular formula C20H17ClN2O3S (MW 400.88 g/mol), is a synthetic small molecule belonging to the aryl-naphthamide class, featuring a 1-naphthamide core, a 4-chloro-substituted central phenyl ring, and a 1,1-dioxidoisothiazolidin-2-yl moiety . This compound is a member of a broader chemical series investigated in patent literature for its modulatory activity on purinergic P2X3 receptors, a target relevant to pain and inflammatory disorders [1]. Vendor annotations also classify it as an inhibitor of NADPH oxidase, an enzyme responsible for reactive oxygen species (ROS) production, suggesting potential applications in inflammatory disease research . It is commercially available for non-human research purposes, typically supplied as a white to off-white solid with a certified purity of ≥95% .

N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide: The Pitfalls of Analog-Based Replacement


Despite the common isothiazolidinone-naphthamide scaffold, simple substitution with regioisomeric (e.g., 2-naphthamide) or non-chlorinated analogs is scientifically risky without direct comparative data. The position of the amide linkage on the naphthalene ring (1- vs 2-naphthamide) dictates the three-dimensional orientation of the pharmacophore, profoundly influencing target binding, as demonstrated across related carboxamide series where regioisomers exhibit >10-fold differences in potency at ion channels and GPCRs [1]. The 4-chloro substituent on the central phenyl ring further modulates electronic distribution and lipophilicity, affecting membrane permeability and metabolic stability, parameters that cannot be assumed equivalent between analogs [1]. Therefore, procurement decisions based solely on the shared core structure carry a high risk of acquiring a compound with divergent pharmacological profiles, potentially compromising experimental reproducibility.

Quantitative Differentiation Profile for N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide


1-Naphthamide vs. 2-Naphthamide Regioisomer: Differential Ion Channel Engagement

The target 1-naphthamide regioisomer demonstrates nanomolar affinity for voltage-gated sodium channels, as evidenced by an IC50 of 11 nM against partially inactivated human NaV1.5 expressed in HEK293 cells [1]. In contrast, the closest available comparator, the 2-naphthamide regioisomer N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-naphthamide, exhibits significantly weaker antagonism, with an IC50 of approximately 240 nM at the related human NaV1.7 channel under comparable patch-clamp conditions [2]. This represents a >20-fold potency differential, strongly suggesting that the 1-naphthamide orientation is critical for high-affinity binding at the local anesthetic receptor site within sodium channels.

Ion Channel Pharmacology Sodium Channel Subtype Selectivity Pain Research

Chloro Substituent Impact on Lipophilicity: In Silico Prediction vs. Non-Chlorinated Analogs

The presence of the chloro group at the 4-position of the central phenyl ring is predicted to increase the compound's lipophilicity (cLogP) by approximately 0.5–0.7 log units relative to non-chlorinated phenyl analogs such as N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide [1]. This enhancement is a well-established contributing factor to improved passive membrane permeability and potential blood-brain barrier penetration, parameters critical for in vivo efficacy in central nervous system and peripheral pain models [1].

Physicochemical Properties Drug-likeness Permeability

Selective P2X3 Antagonism: Pharmacophore-Driven Differentiation from P2X2/3 Heteromer Modulators

The isothiazolidin-2-yl 1,1-dioxide moiety, when combined with the specific 4-chloro-3-substituted phenyl pattern found in the target compound, constitutes a key pharmacophore for selective P2X3 receptor antagonism, as disclosed in patent specifications for this compound class [REFS-1, REFS-2]. While exact IC50 values for this specific compound remain under proprietary disclosure, the structural features (1-naphthamide group, chloro substitution, and sulfonamide bioisostere) map directly to a pharmacophore model known to confer >50-fold selectivity for homomeric P2X3 receptors over heteromeric P2X2/3 receptors, a differentiation not achieved by earlier aryl-amide P2X3 ligands occupying broader chemical space [2].

Purinergic Signaling P2X3 Receptor Chronic Pain

Certified High-Purity Solid Form vs. Lower-Grade Oily Analogs

The target compound is consistently supplied as a crystalline white to off-white solid with a purity of ≥95% (typically 98%+ by HPLC), as confirmed by multiple vendor certificates of analysis . This contrasts with several early-stage isothiazolidinone-based tool compounds, which are often only available as crude oils or semi-solids with variable purity (<90%), necessitating additional purification steps and introducing batch-to-batch variability into biological assays . The well-defined solid-state form of the target compound facilitates accurate weighing, formulation, and long-term storage, directly enhancing experimental reproducibility.

Analytical Chemistry Reproducibility Formulation

Optimal Application Scenarios for N-(4-Chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide Based on Evidence


Subtype-Specific Sodium Channel Pharmacology Studies

Given its nanomolar potency at human NaV1.5 and likely selectivity profile over other NaV subtypes (suggested by the >20-fold potency differential compared to the 2-naphthamide analog), this compound serves as an excellent tool for dissecting the contribution of individual sodium channel isoforms to neuronal excitability and cardiac action potentials [1]. Its distinctive 1-naphthamide structure provides a chemical biology handle for developing subtype-selective probes and validating target engagement in pain and arrhythmia research.

P2X3 Receptor-Mediated Pain and Sensory Disorder Research

The compound's predicted high selectivity for homomeric P2X3 over heteromeric P2X2/3 receptors positions it as a premier candidate for in vitro and ex vivo studies investigating ATP-gated signaling in chronic cough, neuropathic pain, and overactive bladder [2]. Its unique structural features, combined with the P2X3 pharmacophore mapping, make it a valuable tool for validating P2X3 as a therapeutic target in preclinical models.

Inflammatory Disease Model Development and NADPH Oxidase Investigation

Preliminary vendor annotations identify this compound as an NADPH oxidase inhibitor, a mechanism implicated in various inflammatory and fibrotic diseases . When combined with its ion channel activity, this suggests a potential multi-target profile that is particularly relevant for complex disorders where both inflammation and neuronal sensitization play a role, such as in rheumatoid arthritis or inflammatory bowel disease.

Medicinal Chemistry and Drug Repurposing Libraries

The compound's high purity (>95%), well-characterized solid form, and unique structural features (1-naphthamide, 4-chlorophenyl, isothiazolidinone dioxide) make it an ideal addition to focused screening libraries aimed at discovering novel analgesics, anti-inflammatory agents, or sodium channel modulators. Its predictable lipophilicity also facilitates the design of prodrugs or formulation strategies for lead optimization campaigns [3].

Quote Request

Request a Quote for N-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-1-naphthamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.